molecular formula C9H11N3O B6307319 4-tert-Butoxy-pyrimidine-2-carbonitrile CAS No. 1864926-96-4

4-tert-Butoxy-pyrimidine-2-carbonitrile

Cat. No.: B6307319
CAS No.: 1864926-96-4
M. Wt: 177.20 g/mol
InChI Key: ICPVFTFBLJDEQC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-tert-Butoxy-pyrimidine-2-carbonitrile involves several steps. One common method includes the reaction of tert-butyl alcohol with pyrimidine-2-carbonitrile under specific conditions to introduce the tert-butoxy group . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. Detailed synthetic routes and reaction conditions are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

4-tert-Butoxy-pyrimidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

    Substitution: The tert-butoxy group can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

4-tert-Butoxy-pyrimidine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s biological properties make it a candidate for studying enzyme inhibition and other biochemical processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in certain biological pathways.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-tert-Butoxy-pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]pyrimidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-9(2,3)13-8-4-5-11-7(6-10)12-8/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPVFTFBLJDEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=NC(=NC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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